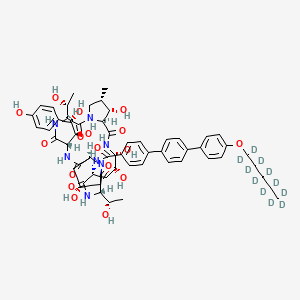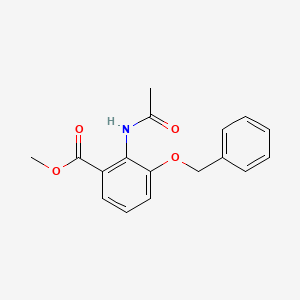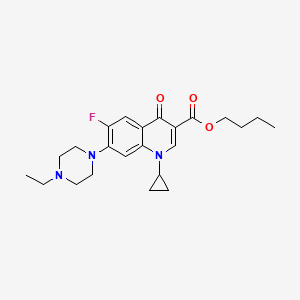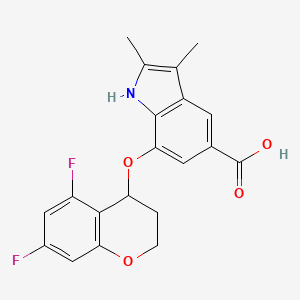
7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a difluorochroman moiety linked to an indole carboxylic acid, making it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid involves multiple steps, starting from readily available precursors. One common method involves the preparation of ®-5,7-difluorochroman-4-ol from 5,7-difluorochroman-4-one through an asymmetric reduction reaction using ketoreductase, coenzyme, and a coenzyme circulating system . The resulting intermediate is then subjected to further reactions to introduce the indole and carboxylic acid functionalities.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
作用機序
The mechanism of action of 7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid involves its interaction with specific molecular targets. The compound acts as a potassium-competitive acid blocker (P-CAB), inhibiting the gastric H+/K±ATPase enzyme. This inhibition reduces gastric acid secretion, making it effective in treating acid-related gastrointestinal disorders . The binding of the compound to the enzyme is reversible and competitive with potassium ions .
類似化合物との比較
Similar Compounds
Tegoprazan: A potassium-competitive acid blocker with a similar mechanism of action.
Vonoprazan: Another P-CAB that inhibits gastric H+/K±ATPase through a different mechanism than traditional proton pump inhibitors.
Uniqueness
7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid is unique due to its specific chemical structure, which combines a difluorochroman moiety with an indole carboxylic acid. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and therapeutic applications .
特性
分子式 |
C20H17F2NO4 |
|---|---|
分子量 |
373.3 g/mol |
IUPAC名 |
7-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2,3-dimethyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C20H17F2NO4/c1-9-10(2)23-19-13(9)5-11(20(24)25)6-17(19)27-15-3-4-26-16-8-12(21)7-14(22)18(15)16/h5-8,15,23H,3-4H2,1-2H3,(H,24,25) |
InChIキー |
RLHLNDSVNUKPCX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


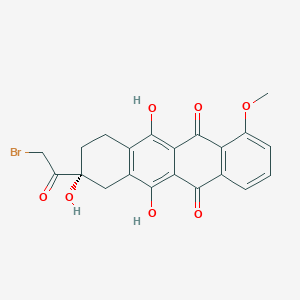


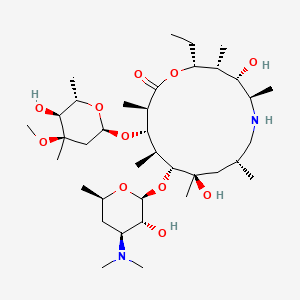
![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)


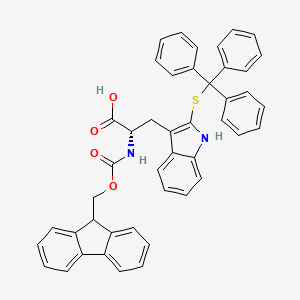
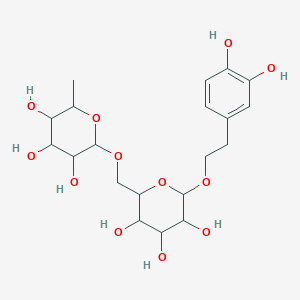

![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
